5-Hydroxyomeprazole-13C,d2 (sodium)
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Overview
Description
5-Hydroxyomeprazole-13C,d2 (sodium) is a stable isotope-labeled analog of 5-Hydroxyomeprazole sodium. It is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug metabolism and pharmacokinetics . This compound is a derivative of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyomeprazole-13C,d2 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxyomeprazole sodium molecule . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to achieve the desired labeling .
Industrial Production Methods
Industrial production of 5-Hydroxyomeprazole-13C,d2 (sodium) typically involves large-scale synthesis using isotope-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyomeprazole-13C,d2 (sodium) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
Scientific Research Applications
5-Hydroxyomeprazole-13C,d2 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of omeprazole and its derivatives.
Pharmacokinetic Studies: The compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Biological Research: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 5-Hydroxyomeprazole-13C,d2 (sodium) is similar to that of omeprazole. It inhibits the proton pump (H+/K±ATPase) in the parietal cells of the stomach, reducing the secretion of gastric acid . The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyomeprazole sodium: The non-labeled version of the compound.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
5-Hydroxyomeprazole-d3: Another deuterated analog of 5-Hydroxyomeprazole.
Uniqueness
5-Hydroxyomeprazole-13C,d2 (sodium) is unique due to its dual labeling with carbon-13 and deuterium. This dual labeling enhances its utility in metabolic and pharmacokinetic studies, providing more detailed and accurate data compared to non-labeled or singly labeled compounds .
Properties
Molecular Formula |
C17H18N3NaO4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;dideuterio-[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i8D2,17+1; |
InChI Key |
VZCHYRCJHZQAPP-DHMCOIFHSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=C(C(=C1OC)C)CS(=O)[13C]2=NC3=C(N2)C=C(C=C3)OC)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
Origin of Product |
United States |
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